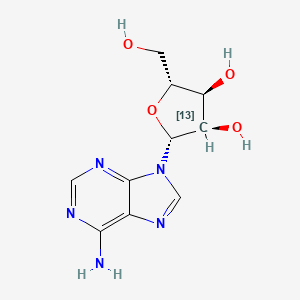

adenosine-2'-13C

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(313C)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-NBMYLFBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[13C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vorbrüggen Glycosylation

The adenine base is coupled to the 13C-labeled ribose using a silylation-protection strategy:

- Protection : Ribose hydroxyl groups are shielded as tri-O-acetyl derivatives to prevent side reactions.

- Coupling : Hexamethyldisilazane (HMDS) activates adenine, enabling nucleophilic attack on the ribofuranosyl oxocarbenium intermediate.

- Deprotection : Alkaline hydrolysis removes acetyl groups, yielding this compound with >90% purity.

Alternative Approaches

Battaglia and Ouwerkerk’s method employs formic acid-mediated cyclization to directly incorporate 13C into the ribose ring before coupling. This reduces post-synthetic modifications but requires stringent pH control to avoid ribose degradation.

Analytical Validation of Isotopic Incorporation

NMR Spectroscopy

- 1H-13C HMBC : Correlates C2' (δ 73.42 ppm) with adjacent protons (H1' and H3') to confirm labeling specificity.

- 13C NMR : The C2' resonance appears as a singlet at 73.42 ppm, distinct from unlabeled adenosine’s C2' signal (δ 73.39 ppm).

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Ambiguity Code |

|---|---|---|---|

| C1' | 64.27 | Singlet | 1 |

| C2' (13C) | 73.42 | Singlet | 1 |

| H1' | 5.88 | Doublet | 1 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 267.2413 (calculated for C₁₀H₁₃N₅O₄), with a +1.0034 Da shift at C2' due to 13C incorporation.

Challenges and Optimization

- Isotopic Dilution : Trace unlabeled precursors reduce 13C enrichment. Recrystallization in deuterated solvents (e.g., D₂O) minimizes this.

- Glycosidic Bond Stability : Acidic conditions during coupling risk hydrolyzing the N9-glycosidic bond. Buffering at pH 7.4 preserves integrity.

- Yield Limitations : Multi-step syntheses accumulate losses. Kline and Serianni’s method achieves 45–50% overall yield, while Battaglia’s route reaches 30–35%.

Applications in Structural Biology

This compound enables:

Chemical Reactions Analysis

Types of Reactions

Adenosine-2’-13C undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts.

Major Products

Oxidation: Inosine is a major product formed from the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common and depend on the specific reducing conditions.

Substitution: Substituted adenosine derivatives are formed, depending on the nucleophilic reagent used.

Scientific Research Applications

Metabolic Pathway Tracing

Adenosine-2'-13C is predominantly used as a tracer in metabolic studies. Its carbon-13 labeling allows researchers to track the compound's metabolism in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This capability is crucial for understanding complex metabolic pathways involving adenosine and its derivatives.

Case Study:

A study demonstrated the application of this compound in elucidating the metabolic pathways of adenosine in human cells. The researchers utilized NMR to analyze the incorporation of the labeled compound into various metabolites, revealing insights into energy transfer processes and signaling mechanisms within cells.

Receptor Binding Studies

The compound interacts with multiple adenosine receptors (A1, A2A, A2B, A3), which are G-protein-coupled receptors involved in numerous physiological functions. The unique isotopic labeling allows for precise measurements of binding affinities and kinetics.

Case Study:

In a receptor binding assay, this compound was used to investigate its selectivity for different adenosine receptors. The study found that modifications at the 2' position significantly altered receptor selectivity and biological activity, providing valuable data for drug design targeting specific adenosine receptors.

Structural Biology and Drug Development

This compound's stable isotopic labeling is advantageous for structural biology applications, particularly in determining the three-dimensional structures of nucleosides and their interactions with proteins.

Data Table: Applications of this compound

Cardiovascular Research

Adenosine plays a significant role in cardiovascular physiology, including regulating heart rate and blood flow. Research utilizing this compound has provided insights into its therapeutic potential for cardiovascular diseases.

Case Study:

In vitro studies demonstrated that this compound can modulate coronary artery smooth muscle cell proliferation via A2B receptor activation. This finding suggests potential applications for myocardial preservation during ischemic events .

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research, particularly in drug discovery and therapeutic applications targeting adenosine receptors. Future studies may focus on:

- Exploring new therapeutic targets : Investigating how modifications at the 2' position affect interactions with other biomolecules.

- Developing novel drugs : Utilizing structure-activity relationship studies to design compounds with enhanced efficacy against diseases linked to adenosine signaling.

Mechanism of Action

Adenosine-2’-13C exerts its effects by acting on specific adenosine receptors (A1, A2A, A2B, and A3) located on cell membranes. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of these receptors can lead to changes in cellular activities such as neurotransmission, vasodilation, and immune responses. The carbon-13 labeling allows for detailed study of these mechanisms using NMR spectroscopy and other analytical techniques .

Comparison with Similar Compounds

Key Differences :

- Synthesis: this compound is synthesized via enzymatic or chemical methods targeting the 2' ribose carbon, as demonstrated in purine-labeling protocols . In contrast, adenosine-3'-13C requires selective protection of the 3' hydroxyl group during synthesis to avoid cross-reactivity .

- NMR Utility : The 2' and 3' positions are critical for studying ribose conformation in RNA and ATP, while the 5' position is more relevant for phosphorylation studies .

Methylated Adenosine Derivatives

Adenosine-2'-O-methylated compounds, such as those catalyzed by flavivirus methyltransferases (MTases), serve distinct roles in RNA modification and viral replication .

| Compound | Modification | Molecular Weight | Key Function |

|---|---|---|---|

| This compound | 13C at 2' ribose | 282.13 g/mol | Metabolic tracing |

| Adenosine-2'-O-Me | Methyl at 2' hydroxyl | ~297 g/mol | RNA cap formation, viral evasion |

Key Differences :

- Biological Role: Adenosine-2'-O-methylation prevents immune detection of viral RNA, whereas this compound is inert and used purely for analytical purposes .

Phosphorylated Adenosine Derivatives

Phosphorylated analogs, such as adenosine-2',5'-diphosphate, are critical in signaling and enzymatic assays.

| Compound | Phosphate Groups | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | None | 282.13 g/mol | NMR studies |

| Adenosine-2',5'-diphosphate | Two | ~427 g/mol | Substrate for kinases, structural studies |

Key Differences :

- Synthesis : Phosphorylated derivatives require regioselective phosphorylation, often using protective groups for the 2' or 5' hydroxyls .

- NMR Data : 13C-labeled phosphates (e.g., in compound 21 from ) show distinct 13C-31P coupling in NMR, aiding in structural elucidation .

Pharmacological Agonists

N6-modified adenosine analogs, such as N6-cyclopentyladenosine (CPA), target adenosine receptors with high specificity .

| Compound | Modification | Target Receptor | Key Applications |

|---|---|---|---|

| This compound | None | N/A | Analytical tracer |

| CPA | N6-cyclopentyl | A1 receptor | Cardiovascular research |

Key Differences :

- Synthetic Complexity: CPA synthesis involves N6-alkylation, whereas this compound focuses on isotopic labeling .

- Functional Impact: CPA modulates blood pressure (e.g., reducing lobar arterial pressure in cats), unlike non-pharmacologically active this compound .

Biological Activity

Adenosine-2'-13C is a stable isotope-labeled derivative of adenosine, a nucleoside that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Receptors

this compound primarily interacts with four types of G protein-coupled receptors (GPCRs):

- A1

- A2A

- A2B

- A3

These receptors mediate various physiological responses, including modulation of neurotransmission and cardiovascular function.

Mode of Action

Upon binding to adenosine receptors, this compound induces conformational changes that activate downstream signaling pathways. For instance, agonism of A1 and A2 receptors can lead to reduced conduction time in the atrioventricular node of the heart, affecting heart rate and rhythm.

Biochemical Pathways

This compound influences several key biochemical pathways:

- cAMP-Adenosine Pathway : This pathway is critical for cellular signaling and is mediated by ATP-binding cassette transporters that facilitate cAMP efflux and specific ectoenzymes that convert cAMP to AMP and subsequently to adenosine.

- Metabolic Pathways : It plays a role in nucleotide metabolism, interacting with enzymes such as adenosine deaminase and adenosine kinase, which regulate its conversion to inosine and AMP.

Cellular Effects

This compound exerts significant effects on various cell types:

- Inflammation Modulation : It has been shown to modulate immune responses and inflammation, which are crucial in conditions like autoimmune diseases and infections.

- Neurotransmission : Research indicates that adenosine acts as a modulator of glutamate and dopamine neurotransmission, which is particularly relevant in neuropsychiatric conditions like schizophrenia .

Case Studies and Experiments

- Study on Schizophrenia :

-

Animal Models :

- In animal studies, varying dosages of this compound demonstrated protective effects against cellular stress responses at low doses while also influencing inflammatory pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its transport into cells via specific nucleoside transporters (ENTs and CNTs). Once inside the cell, it can be phosphorylated or deaminated, influencing its biological activity.

Summary Table of Biological Activities

Q & A

Q. How can adenosine-2'-¹³C be optimally incorporated into experimental designs for tracing RNA methylation dynamics?

Adenosine-2'-¹³C is critical for studying 2'-O-methylation in RNA epitranscriptomics. To optimize its use:

- Labeling strategy : Use pulse-chase experiments to track incorporation rates into RNA during transcription. Ensure isotopic steady-state conditions by pre-incubating cells with ¹³C-glucose as a carbon source to enrich metabolic precursors .

- Detection : Employ LC-MS/MS with isotopomer analysis to distinguish between cap-associated and internal adenosine-2'-¹³C methylation. Validate results using enzymatic digestion (e.g., RNase T1) to isolate methylated RNA regions .

- Controls : Include unlabeled adenosine controls to account for natural isotope abundance and non-specific methylation .

Q. What methodological considerations are essential for ensuring isotopic purity in adenosine-2'-¹³C-based metabolic flux studies?

- Synthesis validation : Verify isotopic enrichment (>98% ¹³C) via NMR or high-resolution mass spectrometry. Impurities can skew flux balance analysis .

- Cell culture conditions : Use serum-free media to avoid unlabeled adenosine contamination. Monitor cell viability to ensure metabolic activity aligns with labeling timeframes .

- Quenching protocols : Rapidly halt metabolic activity using liquid nitrogen or cold methanol to prevent post-harvest isotopic scrambling .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed adenosine-2'-¹³C labeling patterns and existing metabolic models?

Discrepancies often arise from unaccounted pathway redundancies or enzyme promiscuity. To address this:

- Multi-tracer validation : Cross-validate with ¹⁵N-labeled adenosine or ²H-glucose to trace parallel pathways (e.g., salvage vs. de novo synthesis) .

- Enzyme inhibition : Use selective inhibitors (e.g., ADA for S-adenosylhomocysteine hydrolase) to isolate contributions of specific methyltransferases to 2'-O-methylation .

- Computational modeling : Apply constraint-based models (e.g., COBRA) to integrate labeling data with transcriptomic/proteomic datasets, identifying gaps in pathway annotations .

Q. What advanced techniques enable structural and functional analysis of adenosine-2'-¹³C in viral methyltransferase studies?

- Crystallography : Co-crystallize viral methyltransferases (e.g., Ebola virus MTase) with ¹³C-labeled RNA fragments to resolve active-site interactions. Use anomalous scattering from ¹³C for phasing .

- Kinetic assays : Perform stopped-flow experiments to measure methyl transfer rates using ¹³C-SAM (S-adenosylmethionine) as a co-substrate. Compare with unlabeled SAM to quantify isotope effects .

- Single-molecule imaging : Apply CRISPR-Cas9-edited cell lines expressing ¹³C-labeled RNA to visualize real-time methylation dynamics via Raman microspectroscopy .

Q. How can researchers integrate adenosine-2'-¹³C data with multi-omics frameworks to study metabolic cross-talk?

- Multi-omics pipelines : Combine fluxomics (¹³C labeling) with proteomics (SILAC) and transcriptomics (RNA-seq) to map methyltransferase activity to RNA modification hotspots .

- Network analysis : Use weighted correlation networks (WGCNA) to identify co-regulated modules linking 2'-O-methylation to stress response pathways .

- Machine learning : Train classifiers on ¹³C-labeled metabolomic datasets to predict methylation sites and prioritize functional validation .

Methodological Challenges and Solutions

Q. What are the limitations of adenosine-2'-¹³C in distinguishing cap vs. internal RNA methylation?

Q. How can isotope dilution effects be minimized in long-term ¹³C labeling experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.